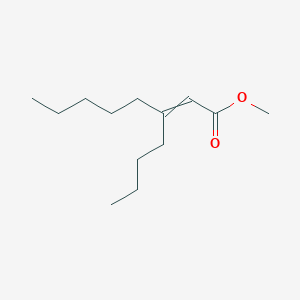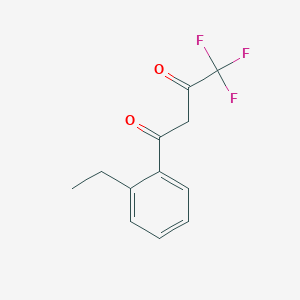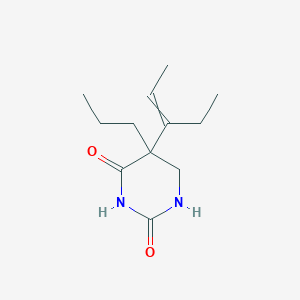
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:
Reactants: An aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Dihydropyrimidine analogs.
Substitution: Substituted pyrimidine compounds with different functional groups.
Applications De Recherche Scientifique
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pent-2-en-2-yl-1H-benzimidazole: A compound with a similar structure but different functional groups.
5-ethyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Another dihydropyrimidine derivative with different alkyl groups.
Uniqueness
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-3-yl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
831220-22-5 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
5-pent-2-en-3-yl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-4-7-12(9(5-2)6-3)8-13-11(16)14-10(12)15/h5H,4,6-8H2,1-3H3,(H2,13,14,15,16) |
Clé InChI |
ZZCRRJHYQFPCOX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CNC(=O)NC1=O)C(=CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


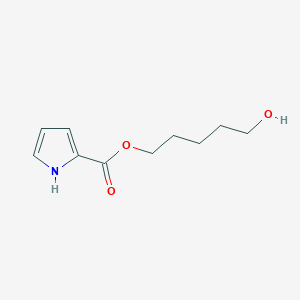
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
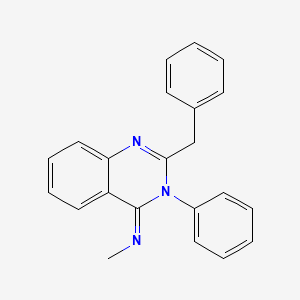
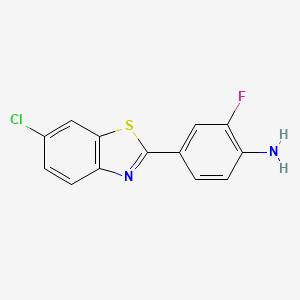
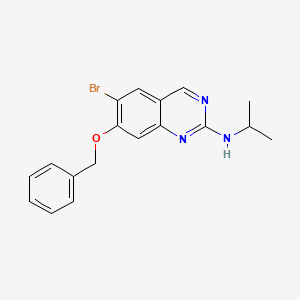
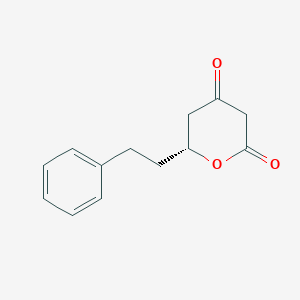
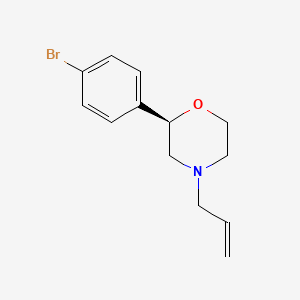
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

